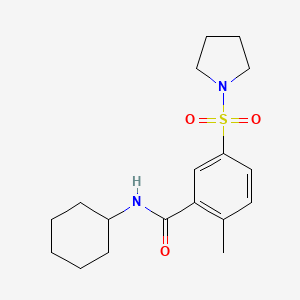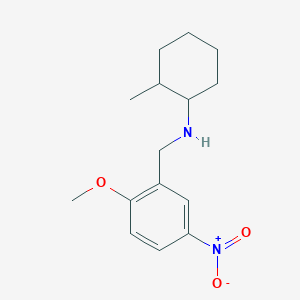
N-(3,4-dichlorophenyl)-N'-(2,5-dimethyl-1H-pyrrol-1-yl)ethanediamide
Descripción general
Descripción
N-(3,4-dichlorophenyl)-N'-(2,5-dimethyl-1H-pyrrol-1-yl)ethanediamide, also known as DCPPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. DCPPE is a pyrrole-based compound that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorophenyl)-N'-(2,5-dimethyl-1H-pyrrol-1-yl)ethanediamide has shown potential applications in various fields of scientific research. In the field of medicine, N-(3,4-dichlorophenyl)-N'-(2,5-dimethyl-1H-pyrrol-1-yl)ethanediamide has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In the field of agriculture, N-(3,4-dichlorophenyl)-N'-(2,5-dimethyl-1H-pyrrol-1-yl)ethanediamide has been shown to have herbicidal properties by inhibiting the growth of weeds. In material science, N-(3,4-dichlorophenyl)-N'-(2,5-dimethyl-1H-pyrrol-1-yl)ethanediamide has been used as a building block for the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(3,4-dichlorophenyl)-N'-(2,5-dimethyl-1H-pyrrol-1-yl)ethanediamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. It also activates certain signaling pathways that regulate the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(3,4-dichlorophenyl)-N'-(2,5-dimethyl-1H-pyrrol-1-yl)ethanediamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces the production of pro-inflammatory cytokines by inhibiting the activity of certain enzymes. In vivo studies have shown that N-(3,4-dichlorophenyl)-N'-(2,5-dimethyl-1H-pyrrol-1-yl)ethanediamide has a low toxicity profile and does not cause any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dichlorophenyl)-N'-(2,5-dimethyl-1H-pyrrol-1-yl)ethanediamide has several advantages for lab experiments. It is easy to synthesize and has a high purity and yield. It also has a low toxicity profile and does not cause any significant adverse effects. However, N-(3,4-dichlorophenyl)-N'-(2,5-dimethyl-1H-pyrrol-1-yl)ethanediamide has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. It also has a short half-life, which limits its effectiveness in vivo.
Direcciones Futuras
There are several future directions for N-(3,4-dichlorophenyl)-N'-(2,5-dimethyl-1H-pyrrol-1-yl)ethanediamide research. In the field of medicine, further studies are needed to determine its efficacy and safety as a potential anticancer and anti-inflammatory agent. In the field of agriculture, further studies are needed to determine its effectiveness as a herbicide and its potential impact on the environment. In material science, further studies are needed to explore its potential as a building block for the synthesis of novel materials with unique properties. Overall, N-(3,4-dichlorophenyl)-N'-(2,5-dimethyl-1H-pyrrol-1-yl)ethanediamide has shown great potential for various applications and further research is needed to fully understand its properties and potential.
Conclusion
In conclusion, N-(3,4-dichlorophenyl)-N'-(2,5-dimethyl-1H-pyrrol-1-yl)ethanediamide is a pyrrole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential.
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-(2,5-dimethylpyrrol-1-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O2/c1-8-3-4-9(2)19(8)18-14(21)13(20)17-10-5-6-11(15)12(16)7-10/h3-7H,1-2H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGFVNGYEMRWNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3-fluorophenyl)(methylsulfonyl)amino]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B4385761.png)

![4-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B4385777.png)
![N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4385785.png)
![2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B4385790.png)
![2,3,3,6,6,7-hexamethyl-3,6-dihydropyrrolo[3,2-g]indole](/img/structure/B4385805.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4385812.png)
![N~1~-cyclohexyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B4385818.png)

![ethyl 1-{[(3,5-difluorophenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B4385826.png)
![N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]ethanamine hydrochloride](/img/structure/B4385831.png)